9-Acetyl-3,6-diiodocarbazole

Room-Temperature Phosphorescence Photophysics Triplet Harvesting

Researchers seeking room-temperature phosphorescent (RTP) chromophores face a critical gap: brominated and chlorinated carbazole analogs lack the spin-orbit coupling efficiency required for triplet-state harvesting at ambient conditions. 9-Acetyl-3,6-diiodocarbazole solves this via the heavy-atom effect of 3,6-diiodo substitution, delivering fluorescence-free phosphorescence in crystalline and co-assembled nanostructures. • Pure RTP emission enables time-resolved O₂ sensing with high signal-to-noise ratios • 3,6-Diiodo handles support Suzuki/Heck cross-coupling for OLED host material synthesis • Thermal stability (mp 225-231°C, >40°C above unprotected analog) ensures robust multi-step synthesis; ≥96% purity (HPLC)

Molecular Formula C14H9I2NO
Molecular Weight 461.04 g/mol
CAS No. 606129-89-9
Cat. No. B1356618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acetyl-3,6-diiodocarbazole
CAS606129-89-9
Molecular FormulaC14H9I2NO
Molecular Weight461.04 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
InChIInChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3
InChIKeyHAZMJWKYEJRBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acetyl-3,6-diiodocarbazole: Specifications & Procurement


9-Acetyl-3,6-diiodocarbazole (CAS 606129-89-9) is an N-acetylated 3,6-diiodinated carbazole derivative with molecular formula C₁₄H₉I₂NO and molecular weight 461.04 g/mol [1]. This compound exists as a white to orange to green powder or crystalline solid at 20°C, with a melting point range of 225–231°C . Commercially available at purities ≥96.0% (HPLC) and >96.0% (total nitrogen), it is soluble in tetrahydrofuran (THF) and exhibits light sensitivity requiring storage in a cool, dark environment [2]. The 3,6-diiodo substitution pattern on the carbazole core, combined with N-acetyl protection, establishes its primary role as a versatile synthetic intermediate for cross-coupling reactions and as a phosphorescent chromophore .

Irreplaceability of 9-Acetyl-3,6-diiodocarbazole


Within the class of 3,6-dihalogenated N-acetylcarbazoles, the heavy atom effect introduced by iodine substituents fundamentally differentiates 9-acetyl-3,6-diiodocarbazole from its brominated (CAS 38573-63-6) and chlorinated analogs [1]. The iodine atoms induce pronounced spin-orbit coupling, enabling efficient intersystem crossing (ISC) from singlet to triplet excited states—a photophysical property that is either absent or negligible in the corresponding dichloro and dibromo derivatives [2]. Consequently, substitution with a dibromo or dichloro analog would fail to produce the room-temperature phosphorescence (RTP) and heavy-atom-mediated cross-coupling reactivity that define the target compound's research utility. Generic procurement decisions based solely on the carbazole core scaffold, without accounting for the halogen-specific quantum mechanical effects and synthetic reactivity profiles, risk experimental failure in applications requiring triplet state harvesting or efficient oxidative addition in palladium-catalyzed transformations .

9-Acetyl-3,6-diiodocarbazole Differentiation Evidence


Pure Room-Temperature Phosphorescence

In the crystalline state, 9-acetyl-3,6-diiodocarbazole exhibits pure phosphorescence (fluorescence-free) in its steady-state emission spectra, with efficient intersystem crossing enabled by the internal heavy atom effect of the 3,6-diiodo substituents [1]. This behavior contrasts with non-iodinated carbazole chromophores, which typically display dominant fluorescence with minimal or no detectable room-temperature phosphorescence under equivalent ambient conditions [1]. The complete absence of fluorescence contribution in steady-state measurements represents a qualitative but experimentally robust differentiator from dibromo and dichloro analogs, for which analogous crystalline-state RTP with zero fluorescence has not been reported in the peer-reviewed literature [2].

Room-Temperature Phosphorescence Photophysics Triplet Harvesting

Thermal Stability & Purity vs. 3,6-Diiodocarbazole

9-Acetyl-3,6-diiodocarbazole is commercially available with certified purity ≥96.0% by HPLC and >96.0% by total nitrogen analysis, with a melting point range of 225–231°C [1]. In comparison, its unprotected precursor 3,6-diiodocarbazole (CAS 57103-02-3) is available at ≥98% GC purity with a melting point range of 178–184°C . The N-acetyl protecting group confers a significantly higher melting point (ΔT > 40°C) and enhanced thermal robustness, which is advantageous for synthetic transformations requiring elevated temperatures and for long-term storage stability .

Purity Specification Thermal Stability Procurement Quality Control

Cross-Coupling Reactivity: Iodo vs. Bromo

The 3,6-diiodo substitution pattern on 9-acetyl-3,6-diiodocarbazole enables participation in Suzuki and Heck cross-coupling reactions for carbon-carbon bond formation at the 3- and 6-positions . In nickel-catalyzed Corriu-Kumada coupling systems, analogous 3,6-dibromocarbazole derivatives require nickel catalysis with Grignard reagents to achieve substitution, whereas the iodo-substituted scaffolds exhibit higher oxidative addition reactivity with palladium catalysts due to the weaker C–I bond (bond dissociation energy ~57 kcal/mol for C–I vs. ~71 kcal/mol for C–Br) . This bond strength difference translates to milder reaction conditions (lower temperatures, shorter reaction times) and broader functional group tolerance for the diiodo derivative compared to its dibromo counterpart [1].

Cross-Coupling Suzuki Reaction Heck Reaction Synthetic Intermediate

Synthetic Efficiency: Acetylation vs. Iodination

The preferred synthetic route to 9-acetyl-3,6-diiodocarbazole proceeds via direct acetylation of 3,6-diiodocarbazole (5.00 g, 0.012 mol) with acetic anhydride (50 mL), yielding the target compound in a single step . Alternative routes involving iodination of 9-acetylcarbazole with iodine and Lewis acid catalysts (e.g., AlCl₃) require more stringent reaction control and may produce regioisomeric mixtures [1]. The acetylation-of-diiodocarbazole route benefits from commercially available 3,6-diiodocarbazole as a cost-effective starting material, whereas the iodination-of-acetylcarbazole approach involves handling of elemental iodine and aluminum chloride under conditions that may compromise N-acetyl stability .

Synthetic Route Procurement Efficiency Cost Analysis

9-Acetyl-3,6-diiodocarbazole Applications


RTP for Bioimaging and Oxygen Sensing

Based on the demonstrated pure phosphorescence (fluorescence-free) emission in the crystalline state [1], 9-acetyl-3,6-diiodocarbazole serves as a planar RTP chromophore suitable for aqueous macromolecular self-assembly strategies. When co-assembled with amphiphilic triblock copolymers, the compound forms sheet-like RTP crystalline nanostructures with excellent aqueous dispersity, enabling phosphorescence mode detection in strong fluorescent backgrounds via emission lifetime discrimination [1]. This scenario is not addressable using 3,6-dibromo- or 3,6-dichlorocarbazole analogs, which lack the requisite spin-orbit coupling efficiency for RTP at ambient conditions [2].

Suzuki & Heck Precursor for OLED Hosts

The 3,6-diiodo substituents enable palladium-catalyzed Suzuki and Heck coupling reactions to introduce aryl and alkenyl groups at the carbazole 3- and 6-positions . This reactivity profile supports the synthesis of extended π-conjugated carbazole derivatives that serve as host materials in green organic light-emitting diodes (OLEDs), where 3,6-diphenylcarbazole motifs have demonstrated efficiency retention under high-luminance conditions [3]. The N-acetyl protecting group remains intact during cross-coupling and can be subsequently removed or retained depending on downstream device fabrication requirements .

Thermally Robust Synthetic Intermediate

With a melting point of 225–231°C—over 40°C higher than unprotected 3,6-diiodocarbazole —this compound provides enhanced thermal stability during reactions conducted at elevated temperatures. The N-acetyl group serves as a protecting moiety that prevents undesired N–H participation in side reactions while preserving the 3,6-diiodo handles for orthogonal functionalization . This thermal robustness is particularly valuable in multi-step synthetic sequences where intermediate purification and storage stability are critical procurement considerations [4].

Phosphorescent Probes for Oxygen & Heavy Atom Sensing

The efficient intersystem crossing enabled by the 3,6-diiodo substitution [1] makes 9-acetyl-3,6-diiodocarbazole a candidate scaffold for developing phosphorescent molecular probes. In oxygen-sensing applications, the triplet-state phosphorescence is quenched by molecular oxygen via collisional energy transfer, enabling quantitation of dissolved O₂ concentrations. The pure phosphorescence emission without fluorescence contamination [1] improves signal-to-noise ratios in time-resolved detection modalities, a feature that non-iodinated carbazole chromophores cannot provide [2].

Technical Documentation Hub

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